Receptor Selectivity: BIM 23127 Exhibits Quantifiable SSTR2 Agonism Lacking in Other NMBR Antagonists
Unlike other NMBR/UT receptor antagonists like SB-710411, BIM 23127 possesses a well-defined and quantifiable agonist activity at the somatostatin receptor subtype 2 (SSTR2). This is a differentiating feature confirmed by binding assays. While SB-710411 is a known UT receptor antagonist, data indicates that BIM 23127 acts as an SSTR2 agonist with a Ki of 20.9 nM . This is in stark contrast to clinically used SSTR2 agonists like Octreotide and Lanreotide, which have Ki values in the sub-nanomolar to low-nanomolar range (0.4-2.1 nM) but are devoid of any activity at NMBR or UT receptors [1].
| Evidence Dimension | SSTR2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 20.9 nM |
| Comparator Or Baseline | SB-710411 (no SSTR2 activity reported); Octreotide (0.4–2.1 nM); Lanreotide (0.5–1.8 nM) [1] |
| Quantified Difference | BIM 23127 has measurable SSTR2 agonist activity (Ki = 20.9 nM), unlike other NMBR/UT antagonists such as SB-710411. It is 10- to 50-fold less potent at SSTR2 than clinical agonists Octreotide and Lanreotide. |
| Conditions | Competition binding assay using human somatostatin receptor subtype 2 (SSTR2). |
Why This Matters
Procurement of BIM 23127 is essential for experiments requiring simultaneous SSTR2 activation and NMBR/UT blockade—a dual action that cannot be achieved by combining a clinical SSTR2 agonist with a pure NMBR antagonist due to pharmacokinetic divergence and potential off-target interactions.
- [1] Hindawi. (2013). Table 1: Binding affinities of native SST and synthetic agonists for SST receptor subtypes. International Journal of Peptides, 2013, 926295. View Source
